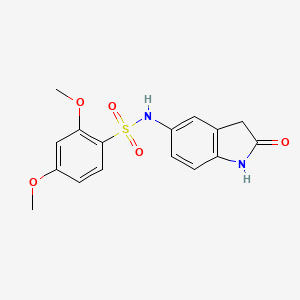

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-12-4-6-15(14(9-12)23-2)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEXXAMBXDLHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Sulfonamide Formation: The indolinone intermediate is then reacted with a sulfonyl chloride derivative, such as 2,4-dimethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzenesulfonamides with various functional groups.

Scientific Research Applications

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Biological Studies: The compound is used in studies to understand its effects on various biological targets, including enzymes and receptors.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone moiety can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide and related compounds:

Key Observations

Methoxy Substitution Position: The 2,4-dimethoxy configuration in the target compound contrasts with the 3,4-dimethoxy pattern in Ro-61-8048 and other KMO inhibitors. For example, 3,4-dimethoxy analogs exhibit stronger KMO inhibition due to optimal alignment with the enzyme’s active site, while 2,4-substitution might favor interactions with other targets (e.g., kinases or HIF-1 pathways) .

Linked Group Impact: The 2-oxoindolin-5-yl group in the target compound introduces a planar, heterocyclic structure with hydrogen-bonding capacity, contrasting with the thiazole (Ro-61-8048) or pyrimidine (Pazopanib) moieties in analogs. Thiazole-containing derivatives (e.g., Compound 67) show variable KMO inhibition depending on substituents (piperidine vs. morpholine), highlighting the importance of steric and electronic effects .

Methoxy groups may enhance solubility compared to nitro or trifluoroethoxy substituents in analogs . Metabolism: Indolinones are prone to oxidation and conjugation, whereas thiazoles (e.g., Ro-61-8048) may exhibit different metabolic stability profiles .

Biological Activity

2,4-Dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. This compound exhibits various biological activities, including antibacterial and anticancer properties, attributed to its unique structural features.

Chemical Structure and Properties

The molecular formula of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is with a molecular weight of 348.4 g/mol. The structure includes a benzenesulfonamide core linked to an indolinone moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₅S |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 921812-22-8 |

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The indolinone moiety can bind to the active sites of target proteins, inhibiting their function and thereby modulating various biological pathways. The sulfonamide group enhances binding affinity, making it a promising candidate for therapeutic applications.

Antibacterial Properties

Research indicates that sulfonamide compounds can exhibit significant antibacterial activity by inhibiting bacterial folate synthesis pathways. This mechanism is similar to that of traditional sulfa drugs, which target the enzyme dihydropteroate synthase involved in folate biosynthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating protein expression levels related to apoptosis.

Case Study:

In a study evaluating the anti-proliferative effects on MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cell lines, 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide demonstrated notable cytotoxicity with IC50 values indicating significant potential as an anticancer agent .

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes associated with cancer progression. For instance, it was shown to effectively inhibit carbonic anhydrase isoforms II and IX, which are often overexpressed in tumors . The inhibition constants (KIs) for these isoforms ranged from 2.6 nM to 598.2 nM, highlighting its potent inhibitory effects.

Interaction Studies

Molecular docking simulations have been employed to predict the binding affinity of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide to various targets. These studies suggest that the compound may effectively interact with key enzymes involved in metabolic pathways relevant to cancer and inflammation .

Q & A

Q. What are the key synthetic routes for 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include sulfonamide bond formation and functional group modifications. Reaction conditions (e.g., solvent choice, temperature) are critical: dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, and temperatures are maintained between 0–25°C to prevent decomposition of intermediates. Yield optimization often requires iterative adjustments of stoichiometry and reaction time .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and bonding. Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. High Performance Liquid Chromatography (HPLC) ensures purity (>95% by area under the curve) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Standard assays include enzyme inhibition studies (e.g., kynurenine 3-hydroxylase inhibition) using spectrophotometric or fluorometric methods. Dose-response curves (0.1–100 µM) are generated to calculate IC₅₀ values. Controls should include known inhibitors (e.g., compound 16 from ) and vehicle-only groups. Cell viability assays (MTT or resazurin) are recommended to rule out cytotoxicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

Contradictions may arise from differences in assay conditions (e.g., pH, cofactors) or compound solubility. Researchers should:

- Compare results under standardized protocols (e.g., uniform buffer systems).

- Use computational docking to predict binding modes and validate with mutagenesis studies.

- Perform meta-analyses of published data to identify trends (e.g., fluorine substituents enhancing potency, as in ) .

Q. How do structural modifications to the sulfonamide moiety influence inhibitory activity against target enzymes?

Modifications such as fluorination (e.g., 2,4-difluoro substitution in ) or heterocyclic additions (e.g., thiadiazole in ) alter steric and electronic interactions with enzyme active sites. Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substituents. For example, bulky groups (e.g., tert-butyl in ) may enhance selectivity by reducing off-target binding .

Q. What methodologies are recommended for studying the pharmacokinetic properties of this compound?

- In vitro: Microsomal stability assays (liver microsomes + NADPH) to assess metabolic half-life.

- In vivo: Plasma pharmacokinetics (PK) in rodent models via LC-MS/MS quantification. Key parameters include Cₘₐₓ, t₁/₂, and bioavailability.

- Tissue distribution: Radiolabeled compound tracking or MALDI imaging for spatial resolution .

Data Analysis and Mechanistic Studies

Q. How can researchers interpret conflicting spectral data (e.g., NMR shifts) for intermediates?

Contradictory shifts may arise from solvent polarity or tautomerism. Strategies include:

- Repeating experiments in deuterated DMSO or CDCl₃ for consistency.

- Using 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Comparing experimental data with computational predictions (e.g., Multiwfn for electron density analysis) .

Q. What advanced computational tools are suitable for elucidating the mechanism of action?

- Molecular Dynamics (MD): Simulate ligand-protein interactions over time (e.g., GROMACS).

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Topology Analysis: Identify critical non-covalent interactions (e.g., hydrogen bonds) using Multiwfn .

Tables for Key Data

Q. Table 1: Comparative Inhibitory Potency of Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Key Substituents | Reference |

|---|---|---|---|---|

| 2,4-Dimethoxy derivative | Kynurenine 3-OHase | 0.85 | 2-Oxoindoline, dimethoxy | |

| Compound 16 () | Kynurenine 3-OHase | 0.72 | 3-Nitrophenyl, thiazole | |

| 2,4-Difluoro derivative | Carbonic Anhydrase | 1.2 | Difluoro, tetrahydroquinoline |

Q. Table 2: Optimized Reaction Conditions for Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂, DMF catalyst | DCM | 0–5°C | 78 |

| 2 | NH₂-indoline, Et₃N | DMF | 25°C | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.